2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride
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Overview
Description
2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride is a bioactive chemical compound known for its diverse applications in scientific research. It is a derivative of carbanilic acid and features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride typically involves the reaction of piperidine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of phosgene gas in the preparation of benzyloxycarbonyl chloride is common, although it poses significant health hazards .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their bioactivity and applications.
Piperidine derivatives: Compounds like 2-Piperidinoethyl isothiocyanate have similar structural features but differ in their functional groups and reactivity.
Uniqueness
2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride is unique due to its combination of a piperidine ring and a benzyloxycarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
19448-03-4 |
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Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(4-phenylmethoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c24-21(25-16-15-23-13-5-2-6-14-23)22-19-9-11-20(12-10-19)26-17-18-7-3-1-4-8-18;/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24);1H |
InChI Key |
BSCTWANTVBIJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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